molecular formula C26H25ClN4O4S B11367160 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11367160
M. Wt: 525.0 g/mol
InChI Key: PNADWKIWYMRZAT-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the various substituents through a series of nucleophilic substitution, coupling, and protection-deprotection steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-7-4-6-18(2)14-21)31(17-22-8-5-13-35-22)16-19-9-11-20(27)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

PNADWKIWYMRZAT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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